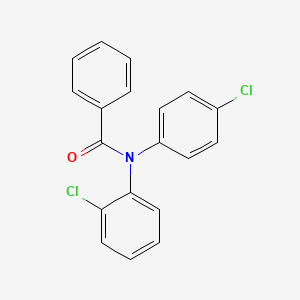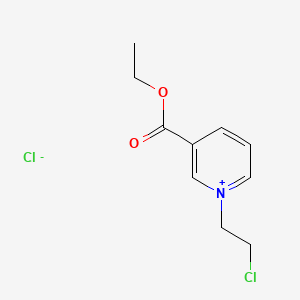![molecular formula C24H18O6S2 B14454515 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid CAS No. 74218-63-6](/img/structure/B14454515.png)
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is a complex aromatic compound characterized by multiple phenyl groups and sulfonic acid functionalities. This compound is notable for its unique structure, which includes three interconnected benzene rings and two sulfonic acid groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid typically involves multi-step organic reactions. One common approach is the sequential electrophilic aromatic substitution reactions, where benzene rings are functionalized with phenyl groups and sulfonic acid groups. The reaction conditions often include the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.
Reduction: Reduction reactions can be used to remove sulfonic acid groups or to modify the phenyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
科学研究应用
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzene-1,2-disulfonic acid: Lacks the additional phenyl groups, making it less complex.
4-Phenylphenylbenzene: Does not contain sulfonic acid groups, limiting its reactivity.
Triphenylbenzene: Similar aromatic structure but lacks sulfonic acid functionalities.
Uniqueness
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is unique due to its combination of multiple phenyl groups and sulfonic acid functionalities. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
属性
CAS 编号 |
74218-63-6 |
|---|---|
分子式 |
C24H18O6S2 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
3-[4-(4-phenylphenyl)phenyl]benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H18O6S2/c25-31(26,27)23-8-4-7-22(24(23)32(28,29)30)21-15-13-20(14-16-21)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H,(H,25,26,27)(H,28,29,30) |
InChI 键 |
WCOXVQWUCZOKDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


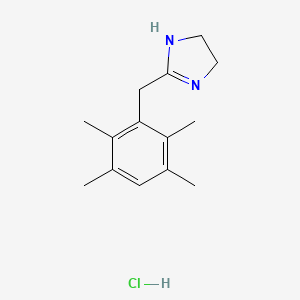
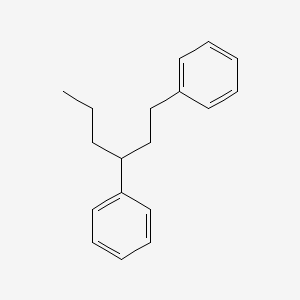
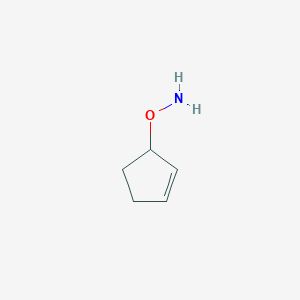
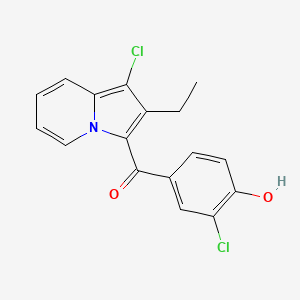
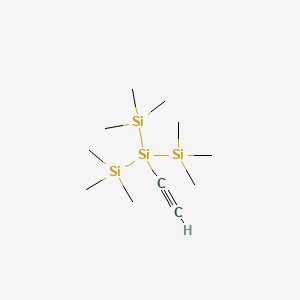
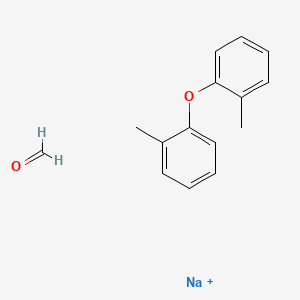
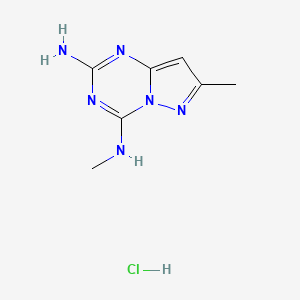
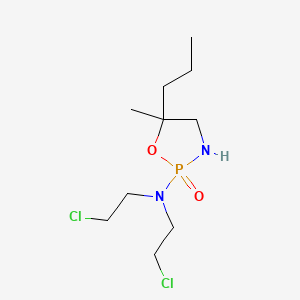
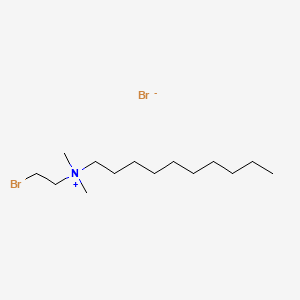
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
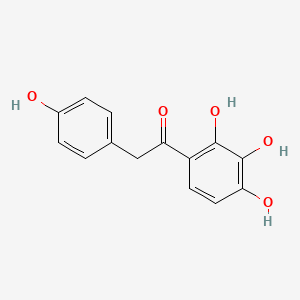
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
